molecular formula C7H6N2 B1447042 4-Ethynyl-6-methylpyrimidine CAS No. 1378261-12-1

4-Ethynyl-6-methylpyrimidine

Cat. No.: B1447042
CAS No.: 1378261-12-1
M. Wt: 118.14 g/mol
InChI Key: WDJVKDHYMLUAFR-UHFFFAOYSA-N
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Description

“4-Ethynyl-6-methylpyrimidine” is a derivative of pyrimidine . Pyrimidines are biologically important molecules and valuable heterocyclic nuclei for the design of pharmaceutical agents . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

1. Role in Pharmaceutical and Explosive Industries

  • Process Chemistry Applications : 4,6-Dihydroxy-2-methylpyrimidine, a closely related compound, plays a significant role as a precursor in the preparation of high explosives and medicinal valued products. Research on its synthesis and process chemistry provides insights into developing more economical and efficient production methods for these applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

2. Synthesis and Characterization for Anticancer Drug Development

  • Synthesis for Anticancer Drugs : Another related compound, 4,6-Dichloro-2-methylpyrimidine, serves as an important intermediate in the synthesis of the synthetic anticancer drug dasatinib. Understanding its optimal synthesis conditions contributes to the efficient production of this vital medication (Guo Lei-ming, 2012).

Future Directions

Pyrimidine derivatives have attracted great interest due to their diverse biological activities. They have been used in the development of new classes of antifungal agents and have shown potential as neuroprotective and anti-neuroinflammatory agents . Thus, the novel scaffolds of pyrimidine-based compounds, including “4-Ethynyl-6-methylpyrimidine”, can potentially be developed further in these directions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Ethynyl-6-methylpyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of tubulin polymerization, which is essential for cell division . This interaction occurs in the hydrophobic pocket of the tubulin protein, enhancing the compound’s physiochemical properties and cell penetration . Additionally, this compound has been studied for its potential neuroprotective and anti-inflammatory properties, interacting with proteins involved in the NF-kB inflammatory pathway .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human microglia cells, this compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . In neuronal cells, it reduces the expression of apoptosis markers, indicating its potential as a neuroprotective agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with tubulin inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB pathway, reducing inflammation and promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and protecting neurons . At higher doses, it may cause toxic or adverse effects, including cell death and organ damage . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic pathways influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound significantly impacts its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is critical for its role in modulating cellular processes and therapeutic applications.

Properties

IUPAC Name

4-ethynyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-4-6(2)8-5-9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJVKDHYMLUAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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